4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide
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Description
This compound is a benzamide derivative with bis(2-chloroethyl)sulfamoyl and dichlorophenyl substituents. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . The bis(2-chloroethyl)sulfamoyl group is a type of sulfonamide, which is a functional group that is often found in various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a carboxamide group, a sulfonamide group, and multiple chlorine atoms . The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and sulfonamides are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acid and an amine . Sulfonamides can participate in substitution reactions and can also be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and sulfonamide groups could enhance the compound’s water solubility . The chlorine atoms could potentially increase the compound’s density and boiling point .Mechanism of Action
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O3S/c18-7-9-23(10-8-19)27(25,26)14-4-1-12(2-5-14)17(24)22-16-11-13(20)3-6-15(16)21/h1-6,11H,7-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBBHVPWOSYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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